molecular formula C11H8N2 B1315896 (Z)-3-(1H-Indol-3-yl)acrylonitrile CAS No. 85452-79-5

(Z)-3-(1H-Indol-3-yl)acrylonitrile

Cat. No. B1315896
CAS RN: 85452-79-5
M. Wt: 168.19 g/mol
InChI Key: GQCABHQDRZQIOP-ARJAWSKDSA-N
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Description

Synthesis Analysis

The synthesis of “(Z)-3-(1H-Indol-3-yl)acrylonitrile” involves the formation of a C=C bond of the acrylonitrile group that links the indole and the 3,4,5-trimethoxyphenyl rings . The acrylonitrile group is planar, with dihedral angles between the plane of the acrylonitrile unit and the planes of the benzene and indole ring systems .


Molecular Structure Analysis

The molecular structure of “(Z)-3-(1H-Indol-3-yl)acrylonitrile” is characterized by a Z geometry of the C=C bond of the acrylonitrile group that links the indole and the 3,4,5-trimethoxyphenyl rings . The acrylonitrile group is planar, with dihedral angles between the plane of the acrylonitrile unit and the planes of the benzene and indole ring systems .


Physical And Chemical Properties Analysis

“(Z)-3-(1H-Indol-3-yl)acrylonitrile” is a solid at room temperature . Its molecular weight is 168.2 . The compound’s InChI Code is 1S/C11H8N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-6,8,13H/b4-3- .

Scientific Research Applications

Synthesis of 1H-Indazoles

The compound is utilized in the Rh(iii)-catalyzed C–H functionalization pathway to synthesize diverse 1H-indazoles. This process involves a [4+1] annulation based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanols, offering a novel method to prepare 1H-indazoles under mild reaction conditions .

Creation of Indoloquinazolinone Derivatives

Another application is in the Rh(iii)-catalyzed C(sp2)–H functionalization/cyclization cascade with N-carboxamide indole and iodonium reagents. This method is used to access indoloquinazolinone derivatives, which features broad functional group tolerance, mild conditions, and excellent yields .

Molecular Weight Determination

(Z)-3-(1H-Indol-3-yl)acrylonitrile, with a molecular weight of 168.20, is often referenced in scientific literature for its molecular formula (C11H8N2) and weight determination, which is crucial in the synthesis and characterization of new chemical entities .

Safety and Handling in Research

The compound’s safety profile, including hazard statements and precautionary statements, is essential for its handling in research environments. It is typically stored sealed in dry conditions at room temperature, and its safety data is critical for laboratory protocols .

Analytical Chemistry Techniques

This compound is subject to various analytical techniques such as NMR, HPLC, LC-MS, and UPLC to ensure purity, identify structural characteristics, and monitor reactions in research settings .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

(Z)-3-(1H-indol-3-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-6,8,13H/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCABHQDRZQIOP-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268357
Record name 2-Propenenitrile, 3-(1H-indol-3-yl)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(1H-Indol-3-yl)acrylonitrile

CAS RN

85452-79-5
Record name 2-Propenenitrile, 3-(1H-indol-3-yl)-, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85452-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenenitrile, 3-(1H-indol-3-yl)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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